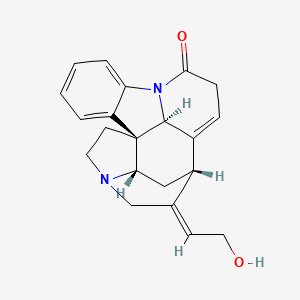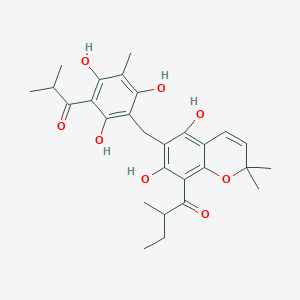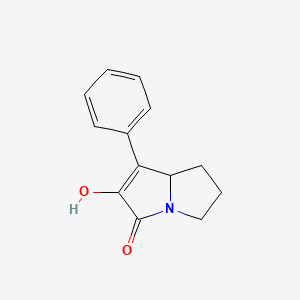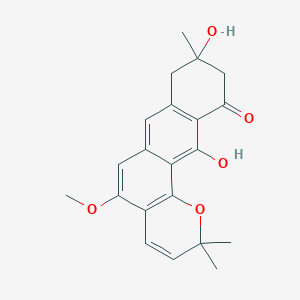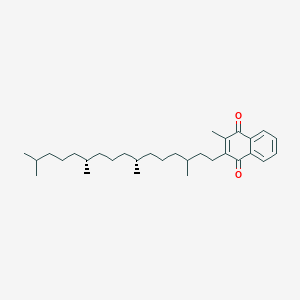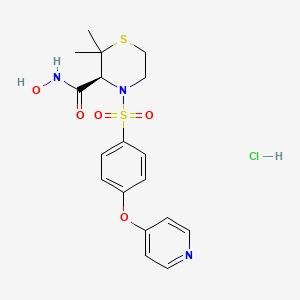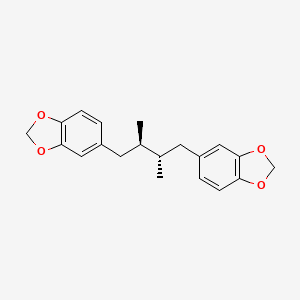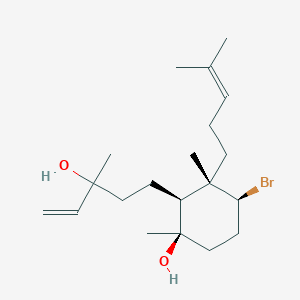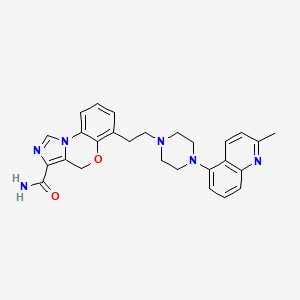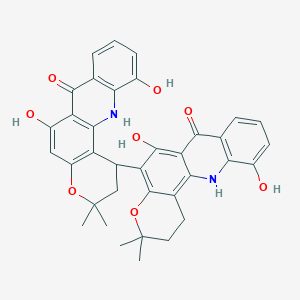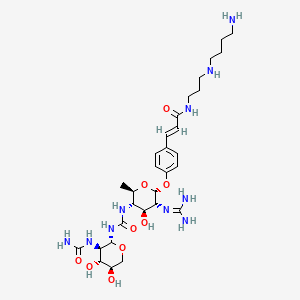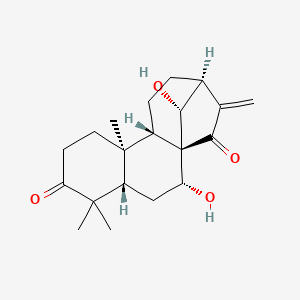
グラウコカリシンA
概要
説明
グラウコカリキシンAは、東アジアに広く分布する植物であるラバドシア・ジャポニカ変種グラウコカリクス から単離された天然ジテルペノイド化合物です。この化合物は、抗炎症作用、抗菌作用、抗酸化作用など、さまざまな薬理作用のために、民間療法で伝統的に使用されてきました .
2. 製法
合成経路と反応条件: グラウコカリキシンAは、さまざまな化学反応によって合成できます。一方法は、グラウコカリキシンAをグリコシル化して、その誘導体を作成することです。このプロセスは通常、p-トルイルチオ-2,3,4,6-テトラ-O-ベンゾイル-3-D-グルコピラノシドを使用する5段階の反応を含みます .
工業的生産方法: グラウコカリキシンAの工業的生産は、多くの場合、ラバドシア・ジャポニカの葉からエーテルなどの溶媒を使用して抽出することにより行われます 。その後、さまざまなクロマトグラフィー技術で精製し、さらに用途に適した高純度の製品を得ます。
科学的研究の応用
作用機序
グラウコカリキシンAは、さまざまな分子経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Glaucocalyxin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Glaucocalyxin A has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are involved in inflammatory responses . Additionally, it interacts with proteins such as caspase-3, Bax, and Bcl-2, which are involved in the apoptotic pathway . These interactions highlight the compound’s potential in modulating inflammatory and apoptotic processes.
Cellular Effects
Glaucocalyxin A exerts significant effects on various types of cells and cellular processes. In human liver cancer cells, it has been shown to induce apoptosis and cell cycle arrest at the G2/M phase . The compound influences cell signaling pathways, such as the Akt and STAT3 pathways, leading to changes in gene expression and cellular metabolism . For example, Glaucocalyxin A treatment results in increased purine, pyrimidine, and sphingolipid metabolism, while decreasing amino acid metabolism . These effects demonstrate the compound’s potential in regulating cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of Glaucocalyxin A involves several key processes. It inhibits the phosphorylation of the signal transducer and activator of transcription 3 (STAT3) and downregulates interleukin IL-6 induced STAT3 phosphorylation . Additionally, Glaucocalyxin A induces apoptosis through the mitochondrial apoptotic pathway by increasing the Bax/Bcl-2 ratio, triggering reactive oxygen species (ROS) generation, reducing mitochondrial membrane potential, and inducing cleavage of caspase-9 and caspase-3 . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glaucocalyxin A change over time. The compound has been shown to be stable and effective in inhibiting cell proliferation and inducing apoptosis over extended periods Long-term studies have demonstrated that Glaucocalyxin A can maintain its protective effects on cartilage in osteoarthritis models for up to eight weeks . These findings suggest that the compound has sustained efficacy in laboratory settings.
Dosage Effects in Animal Models
The effects of Glaucocalyxin A vary with different dosages in animal models. In studies involving asthmatic mice, Glaucocalyxin A treatments reduced airway hyperresponsiveness and inflammation in a dose-dependent manner . High doses of the compound may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications. The compound’s protective effects on cartilage in osteoarthritis models were also observed at specific dosages .
Metabolic Pathways
Glaucocalyxin A is involved in various metabolic pathways. It undergoes oxidation and demethylation to produce phase I metabolites, and conjugation with methylation, sulfate, and glucuronide to produce phase II metabolites . These metabolic transformations highlight the compound’s extensive metabolism and potential interactions with metabolic enzymes. The compound’s effects on metabolic flux and metabolite levels in cancer cells have also been documented .
Transport and Distribution
Glaucocalyxin A is transported and distributed within cells and tissues through specific transporters and binding proteins. In glioblastoma cells, the compound was found to inhibit Akt phosphorylation and promote apoptosis
Subcellular Localization
The subcellular localization of Glaucocalyxin A plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, Glaucocalyxin A has been shown to localize in the mitochondria, where it induces apoptosis through the mitochondrial apoptotic pathway . Understanding the subcellular localization of Glaucocalyxin A can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Glaucocalyxin A can be synthesized through various chemical reactions. One method involves the glycosylation of Glaucocalyxin A to form its derivatives. This process typically involves a five-step reaction, including the use of p-tolyl thio-2,3,4,6-tetra-O-benzoyl-3-D-glucopyranoside .
Industrial Production Methods: Industrial production of Glaucocalyxin A often involves the extraction from the leaves of Rabdosia japonica using solvents like ether . The compound is then purified through various chromatographic techniques to obtain a high-purity product suitable for further applications.
化学反応の分析
反応の種類: グラウコカリキシンAは、グリコシル化、酸化、還元など、いくつかの種類の化学反応を起こします .
一般的な試薬と条件:
グリコシル化: この反応は、特定の条件下でp-トルイルチオ-2,3,4,6-テトラ-O-ベンゾイル-3-D-グルコピラノシドなどのグリコシルドナーを使用し、グリコシドを形成します.
酸化と還元: これらの反応は、通常、過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤を使用します。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまなグリコシドとグラウコカリキシンAの酸化誘導体があり、それらは薬理作用の強化について研究されています .
4. 科学研究への応用
類似化合物との比較
グラウコカリキシンAは、その特定の分子構造と薬理作用のためにユニークです。類似の化合物には、次のような他のent-カウランジテルペノイドが含まれます。
- グラウコカリキシンB
- グラウコカリキシンC
- オリドニン
特性
IUPAC Name |
(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVIBNDYLUWFP-MJTHGBBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79498-31-0 | |
| Record name | Glaucocalyxin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79498-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of GLA?
A1: GLA exhibits its effects through interactions with various molecular targets. One prominent target is Akt, a serine/threonine-specific protein kinase implicated in cell survival, proliferation, and metabolism. GLA functions as a potent negative regulator of Akt, inhibiting its phosphorylation and downstream signaling. [] Additionally, GLA has been shown to influence other signaling pathways, including STAT3, NF-κB, TGF-β1/Smad, and ATF4/CHOP/CHAC1. [, , , ]
Q2: How does GLA's interaction with Akt influence cancer cell behavior?
A2: GLA's ability to inhibit Akt phosphorylation leads to a cascade of downstream effects that contribute to its antitumor activity. Specifically, GLA treatment has been shown to:
- Suppress Proliferation: By inhibiting Akt, GLA disrupts crucial signaling pathways involved in cell cycle progression, ultimately leading to reduced proliferation of various cancer cell lines, including glioblastoma, hepatocellular carcinoma, and oral squamous cell carcinoma. [, , ]
- Promote Apoptosis: GLA induces apoptosis, a programmed cell death mechanism, in cancer cells. This effect is attributed to the activation of caspase-3, decreased phosphorylation of BAD (Bcl-2-associated death promoter), and reduced expression of XIAP (X-linked inhibitor of apoptosis protein). []
- Inhibit EMT: Epithelial-mesenchymal transition (EMT) is a process that contributes to cancer cell invasion and metastasis. GLA has demonstrated the ability to suppress EMT by regulating the miR-374b-5p/HMGB3 axis, impacting the expression of EMT markers such as E-cadherin and N-cadherin. []
Q3: Beyond cancer, what other therapeutic effects are linked to GLA's modulation of signaling pathways?
A3: GLA's influence extends beyond antitumor activity to encompass:
- Anti-inflammatory Effects: GLA attenuates inflammatory responses in various models, including lipopolysaccharide-induced inflammation in pulmonary microvascular endothelial cells and interleukin-1β-induced inflammation in osteoarthritis chondrocytes. These effects are attributed to the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and the inhibition of NF-κB signaling. [, ]
- Antifibrotic Activity: Studies have shown that GLA can alleviate liver fibrosis by inhibiting the activation and proliferation of hepatic stellate cells (HSCs). This effect is linked to the suppression of TGF-β1/Smad signaling, a key pathway involved in HSC activation and extracellular matrix deposition. []
- Cardioprotective Effects: GLA exhibits protective effects against hypoxia/reoxygenation-induced injury in cardiomyocytes. This protection is attributed to the activation of the Akt/Nrf2/HO-1 pathway, leading to increased antioxidant enzyme activity and reduced oxidative stress. []
Q4: What is the molecular formula, weight, and key spectroscopic data for GLA?
A4: GLA is characterized by the following:
- IR Spectroscopy: Characteristic peaks corresponding to hydroxyl (OH) stretching, carbonyl (C=O) stretching, and alkene (C=C) stretching vibrations. []
- NMR Spectroscopy: Detailed 1H and 13C NMR data have been reported, providing insights into the structure and conformation of GLA. [, ]
Q5: What is known about the stability of GLA and strategies to improve its pharmaceutical properties?
A5: GLA exhibits limited water solubility, hindering its wider pharmaceutical applications. [] To address this, researchers have explored various formulation strategies:
- Solid Lipid Nanoparticles (SLNs): Encapsulating GLA within SLNs has demonstrated enhanced drug loading, improved stability, and sustained release profiles. This approach shows promise for enhancing GLA's bioavailability and therapeutic efficacy. [, ]
- Cyclodextrin Clathrates: Complexation of GLA with γ-cyclodextrin results in the formation of inclusion complexes (clathrates) that significantly enhance its solubility and dissolution rate, potentially improving its bioavailability. []
- Nanosuspensions: Preparing GLA nanosuspensions through precipitation combined with ultrasonication yielded particles with a small size and improved drug loading, leading to enhanced in vitro and in vivo antitumor activity compared to free GLA. []
Q6: What are the key pharmacokinetic parameters of GLA following different routes of administration?
A6: The pharmacokinetic profile of GLA has been investigated in rats, revealing:
- Intravenous Administration: Following a single intravenous dose (15 mg/kg), GLA exhibits a two-compartment open model with a short half-life (t1/2) and rapid clearance. []
Q7: What is the relationship between GLA's pharmacokinetic properties and its observed pharmacological effects?
A7: The relatively short half-life of GLA following intravenous administration suggests a need for frequent dosing or sustained-release formulations to maintain therapeutic levels. [] The improved oral absorption observed with Rabdosia japonica extract highlights the potential of synergistic interactions with other plant constituents. [] Further research is needed to fully elucidate the PK/PD relationship and optimize dosing regimens for different therapeutic applications.
Q8: What in vitro models have been used to evaluate the biological activity of GLA?
A8: A range of in vitro cell-based assays have been employed to investigate GLA's effects, including:
- Cytotoxicity Assays: MTT assays are commonly used to assess the cytotoxic effects of GLA on various cancer cell lines, revealing potent antiproliferative activity. [, , ]
- Apoptosis Assays: Flow cytometry analysis using Annexin V/PI staining, along with the evaluation of apoptotic markers (e.g., caspase-3, Bax, Bcl-2), has been used to demonstrate GLA's ability to induce apoptosis in cancer cells. [, , ]
- Cell Cycle Analysis: Flow cytometry analysis of cell cycle distribution reveals that GLA can induce cell cycle arrest, particularly in the G0/G1 phase, leading to inhibition of cell proliferation. []
- Migration and Invasion Assays: Transwell assays and wound healing assays have been used to demonstrate the ability of GLA to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent metastasis. [, ]
- Inflammatory Response Assays: The production of inflammatory cytokines (e.g., IL-6, TNF-α) and the expression of inflammatory enzymes (e.g., iNOS, COX-2) have been measured in LPS-stimulated cells to evaluate the anti-inflammatory effects of GLA. [, , ]
Q9: What in vivo models have been used to validate the therapeutic potential of GLA?
A9: Several animal models have been employed to confirm the in vivo efficacy of GLA:
- Tumor Xenograft Models: Studies using subcutaneous xenograft models in mice have demonstrated that GLA significantly inhibits tumor growth, supporting its antitumor potential. [, , , ]
- Liver Fibrosis Models: In mice with carbon tetrachloride-induced liver fibrosis, GLA administration reduced liver injury markers, attenuated collagen deposition, and improved liver function, suggesting its potential as an antifibrotic agent. []
- Thrombosis Models: GLA has shown efficacy in reducing thrombus formation in rat models of arterial thrombosis, indicating its potential as an antithrombotic agent. []
Q10: What analytical methods have been employed to characterize, quantify, and monitor GLA?
A10: Various analytical techniques have been used to study GLA:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection or mass spectrometry (MS), has been widely used for the quantitative determination of GLA in various matrices, including plant extracts, plasma, bile, urine, and feces. [, , , , ]
- Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC coupled with MS/MS offers enhanced sensitivity and resolution for the analysis of GLA and its metabolites in biological samples. [, ]
- Mass Spectrometry (MS): MS techniques, particularly in tandem with liquid chromatography (LC-MS/MS or UHPLC-MS/MS), have been instrumental in identifying and characterizing GLA metabolites in vitro and in vivo. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


